molecular formula C12H12O3 B15069078 4-Hydroxy-6-isopropyl-2H-chromen-2-one CAS No. 288399-92-8

4-Hydroxy-6-isopropyl-2H-chromen-2-one

Cat. No.: B15069078
CAS No.: 288399-92-8
M. Wt: 204.22 g/mol
InChI Key: LTIZBZIEZVUFJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-6-isopropyl-2H-chromen-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired product with good purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-ones, dihydrochromen-2-ones, and chromen-2-one ketones or aldehydes .

Scientific Research Applications

4-Hydroxy-6-isopropyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-isopropyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 4-position allows it to form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group at the 6-position enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-isopropyl-2H-chromen-2-one is unique due to the presence of the isopropyl group at the 6-position, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

288399-92-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-hydroxy-6-propan-2-ylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(13)6-12(14)15-11/h3-7,13H,1-2H3

InChI Key

LTIZBZIEZVUFJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2O

Origin of Product

United States

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